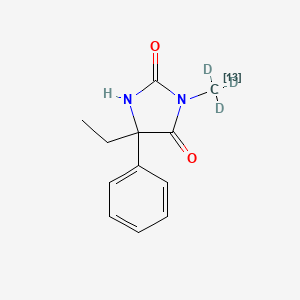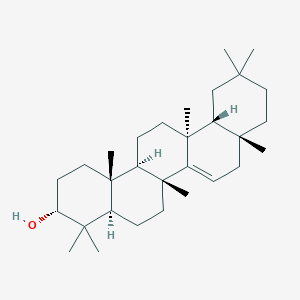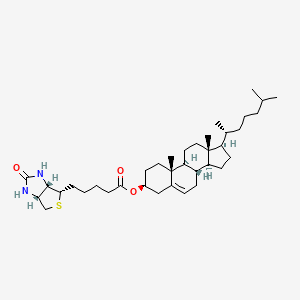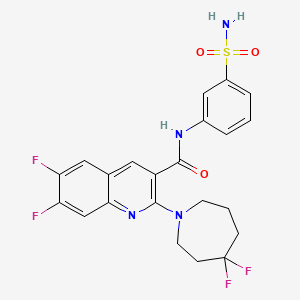
1-Methylguanosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylguanosine-d3 is a deuterium-labeled derivative of 1-Methylguanosine. This compound is a methylated nucleoside that originates from RNA degradation. It is often used as a tumor marker in scientific research . The deuterium labeling makes it particularly useful in various analytical and pharmacokinetic studies.
準備方法
The synthesis of 1-Methylguanosine-d3 involves the incorporation of deuterium atoms into the 1-Methylguanosine molecule. This process typically requires specialized conditions to ensure the correct placement of deuterium. The industrial production methods for this compound are not widely documented, but it generally involves the use of stable isotope labeling techniques .
化学反応の分析
1-Methylguanosine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Methylguanosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various analytical techniques due to its deuterium labeling.
Biology: It plays a role in studying RNA degradation and methylation processes.
Medicine: It serves as a tumor marker, helping in the diagnosis and monitoring of certain cancers.
Industry: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics
作用機序
The mechanism of action of 1-Methylguanosine-d3 involves its incorporation into RNA molecules. This incorporation can affect the stability and function of RNA, leading to various biological effects. The molecular targets and pathways involved include RNA methylation enzymes and RNA degradation pathways .
類似化合物との比較
1-Methylguanosine-d3 is unique due to its deuterium labeling, which distinguishes it from other methylated nucleosides. Similar compounds include:
1-Methylguanosine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
N1-Methylguanosine: Another methylated nucleoside with slightly different properties and applications.
Conclusion
This compound is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers.
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC名 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChIキー |
UTAIYTHAJQNQDW-MKKTUXCSSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)


![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

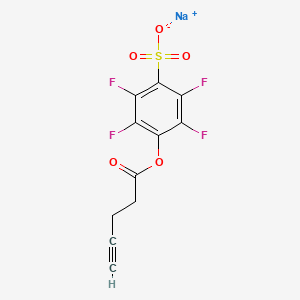
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
